molecular formula C9H17ClO2S B13218461 2-Cyclohexylpropane-1-sulfonyl chloride

2-Cyclohexylpropane-1-sulfonyl chloride

Cat. No.: B13218461
M. Wt: 224.75 g/mol
InChI Key: WZDKDJWTPQHERB-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the direct oxidative conversion of thiols to sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of large-scale oxidation processes. These processes typically employ reagents such as hydrogen peroxide and zirconium tetrachloride, which offer high efficiency and purity . The reaction conditions are optimized to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamides or sulfonates.

    Oxidation Reactions: The compound can be further oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols or sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation.

    Thiols and Sulfides: Formed through reduction.

Scientific Research Applications

2-Cyclohexylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, such as amines and alcohols. Upon reaction, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond. This reactivity is utilized in various synthetic transformations, including the formation of sulfonamides and sulfonates.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in similar applications.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for the protection of hydroxyl groups.

Uniqueness

2-Cyclohexylpropane-1-sulfonyl chloride is unique due to its cyclohexyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific spatial arrangements are required.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2-cyclohexylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

WZDKDJWTPQHERB-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)C1CCCCC1

Origin of Product

United States

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